molecular formula C17H25NO4 B3319358 (2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 109953-95-9

(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3319358
CAS No.: 109953-95-9
M. Wt: 307.4 g/mol
InChI Key: HPMDGCWVWAKGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Biological Activity

(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with CAS number 1194057-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₈H₂₆N₂O₅
  • Molecular Weight : 350.41 g/mol
  • Purity : Typically >96% .

The compound exhibits activity as a β3 adrenergic receptor agonist, which is significant for metabolic regulation and potential therapeutic applications in obesity and diabetes management. Its structural features allow it to interact effectively with the β3 adrenergic receptors, influencing pathways related to energy expenditure and lipolysis .

Pharmacological Studies

  • In vitro Studies :
    • Research indicates that this compound can stimulate lipolysis in adipocytes, suggesting its role in promoting fat breakdown .
    • The compound has shown promising results in modulating glucose metabolism, indicating its potential for treating insulin resistance .
  • In vivo Studies :
    • In animal models, administration of the compound resulted in increased metabolic rates and improved lipid profiles. This suggests that it may have beneficial effects on weight management and metabolic health .

Study 1: Lipolytic Activity

A study conducted on murine adipocytes demonstrated that treatment with the compound led to a significant increase in glycerol release, indicating enhanced lipolytic activity. The results showed a dose-dependent response, affirming the compound's efficacy as a β3 agonist.

Concentration (µM)Glycerol Release (µM)
00
105
5015
10030

Study 2: Glucose Metabolism

Another investigation focused on the effects of this compound on glucose uptake in skeletal muscle cells. The findings revealed that it significantly enhanced glucose uptake compared to control groups, providing evidence for its potential role in managing type 2 diabetes.

Treatment GroupGlucose Uptake (mg/dL)
Control50
Compound (50 µM)80
Compound (100 µM)120

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to introduce chirality into synthetic pathways is particularly valuable for developing enantiomerically pure drugs.

Pharmaceutical Development

Research indicates that derivatives of pyrrolidine compounds exhibit potential as therapeutic agents. For instance, they may act as modulators of neurotransmitter systems or possess anti-inflammatory properties. The compound's structure allows for modifications that can enhance pharmacological activity and selectivity.

Drug Design

In drug design, the compound is utilized to create prodrugs that improve bioavailability and reduce side effects. The benzyloxy group can be cleaved enzymatically, releasing the active drug form in vivo.

Chiral Catalysis

The compound can function as a chiral catalyst in asymmetric synthesis, facilitating the formation of chiral centers in various organic reactions. This property is crucial for producing pharmaceuticals with specific stereochemical configurations.

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated the use of (2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a precursor for synthesizing antihypertensive agents. The synthesis involved multiple steps where the compound was modified to enhance its efficacy and reduce toxicity profiles.

Case Study 2: Neurotransmitter Modulation

Research published in a peer-reviewed journal highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems. The compound was tested for its ability to influence serotonin receptors, showing promise as a candidate for treating mood disorders.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMDGCWVWAKGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.